molecular formula C21H19N3O4 B2518965 N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-17-5

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2518965
CAS No.: 900010-17-5
M. Wt: 377.4
InChI Key: MHPOENLRECXOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily characterized as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). The compound features a dihydropyridone core, a structure motif known for its kinase-inhibiting properties. Its primary research value lies in the investigation of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of disease progression and poor prognosis. By targeting the constitutively active FLT3-ITD mutant kinase , this carboxamide derivative potently suppresses downstream pro-survival signaling pathways, such as STAT5 and MAPK, leading to cell cycle arrest and apoptosis in leukemic cell lines. Research applications extend to studying drug resistance mechanisms and evaluating the efficacy of combination therapies with other chemotherapeutic agents. The compound's structure, featuring specific substitutions on the phenyl and benzyl rings, is engineered to optimize binding affinity and selectivity within the ATP-binding pocket of FLT3, making it a valuable chemical probe for dissecting FLT3-mediated signaling networks . It is intended for in vitro studies to elucidate the pathophysiology of hematological malignancies and for the preclinical assessment of targeted therapeutic strategies.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-6-7-15(2)19(10-14)22-21(26)17-8-9-20(25)23(13-17)12-16-4-3-5-18(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPOENLRECXOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Dimethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethylphenyl group to the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted aromatic compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a modulator of biological pathways, particularly those involving calcium channels.

    Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to these channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmitter release. The nitro and dimethylphenyl groups may enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally or functionally related derivatives. Key comparisons include:

Structural Analogs in PET Inhibition

Evidence from PET-inhibiting carboxamides highlights the importance of substituent positioning and electronic properties. For example:

  • N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrates high PET inhibition in spinach chloroplasts due to the electron-withdrawing and lipophilic 2,5-dimethylphenyl group .
  • N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) shows similar activity, emphasizing the role of halogen substituents in enhancing binding affinity .

However, its dihydropyridine core and nitrobenzyl substituent may alter solubility and target specificity.

Dihydropyridine/Dihydropyridazine Derivatives

Compounds with related heterocyclic cores exhibit distinct bioactivity profiles:

  • N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Molecular weight: 383.4 g/mol): This dihydropyridazine derivative features methoxy and fluorobenzyl groups, which enhance metabolic stability but reduce PET inhibition compared to dihydropyridine-based compounds .

Comparison Insight : The target compound’s 3-nitrobenzyl group balances electron-withdrawing effects and moderate lipophilicity, while the dihydropyridine core may offer better conformational flexibility than dihydropyridazine derivatives.

Substituent Effects on Activity

  • Electron-withdrawing groups (EWGs): Nitro (-NO2) and halogen (-F, -Cl) substituents enhance PET inhibition by polarizing the carboxamide bond, facilitating interaction with photosynthetic targets .
  • Lipophilic groups : Methyl (-CH3) and trifluoromethyl (-CF3) substituents improve membrane permeability but may reduce aqueous solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC50/Potency)
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C21H20N3O4* ~380 (estimated) 2,5-dimethylphenyl, 3-nitrobenzyl Not reported
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C19H17NO2 291.35 2,5-dimethylphenyl IC50 ~10 µM (PET inhibition)
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-dihydropyridazine-3-carboxamide C20H18FN3O4 383.40 3,5-dimethoxyphenyl, 3-fluorobenzyl Not reported
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-dihydropyridine-3-carboxamide C20H13ClF3N3O4 451.80 2-chloro-5-CF3-phenyl, 3-nitrobenzyl Not reported

*Calculated based on structural analysis.

Table 2: Substituent Impact on Key Properties

Substituent Type Example Groups Effect on Activity Example Compound
Electron-withdrawing -NO2, -F, -Cl Enhances target binding via polarization Target compound,
Lipophilic -CH3, -CF3 Improves membrane permeability Target compound,
Electron-donating -OCH3, -NH2 Reduces PET inhibition efficacy

Research Findings and Implications

  • PET Inhibition : The target compound’s structural similarity to active PET inhibitors suggests it may disrupt photosynthesis in plants, though experimental validation is needed.
  • Drug Design : Its nitrobenzyl group could serve as a pharmacophore in herbicide development, while the dihydropyridine core offers a template for modifying metabolic stability .
  • Synthetic Feasibility : Microwave-assisted synthesis (as in ) may be applicable for scalable production.

Biological Activity

N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a notable structure that includes a dihydropyridine core substituted with various functional groups. This compound is part of the broader class of dihydropyridines, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular formula for this compound is C21H19N3O4C_{21}H_{19}N_{3}O_{4} with a molecular weight of 377.4 g/mol. The compound's structural features include:

  • Dihydropyridine core : A common scaffold in many biologically active compounds.
  • Nitrobenzyl substituent : This group enhances reactivity and may influence biological interactions.
  • Dimethylphenyl group : This substitution can affect the lipophilicity and overall pharmacological profile.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
AnticancerPotential to inhibit cancer cell growth based on structural similarities with known anticancer agents.
AntimicrobialMay possess antimicrobial properties similar to other dihydropyridine derivatives.
Anti-inflammatoryPotential to modulate inflammatory pathways; further research needed for confirmation.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Anticancer Activity :
    • Compounds within the dihydropyridine class have been evaluated for their anticancer properties. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines via apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects :
    • Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. These findings suggest that this compound may also exhibit anti-inflammatory properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.